molecular formula C8H14ClN3 B13309288 4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine

4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13309288
M. Wt: 187.67 g/mol
InChI Key: AJPXZXMPSRQWEH-UHFFFAOYSA-N
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Description

4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorine atom at the 4th position and a 3-methylbutan-2-yl group at the 1st position of the pyrazole ring The amine group is located at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction is usually carried out in the presence of an acid catalyst.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the 3-Methylbutan-2-yl Group: This step involves the alkylation of the pyrazole ring using an appropriate alkyl halide, such as 3-methylbutan-2-yl chloride, in the presence of a base like potassium carbonate.

    Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

    Coupling: Palladium catalysts in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

    Coupling: Formation of biaryl or aryl-alkyl derivatives.

Scientific Research Applications

4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

    Industrial Chemistry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-5-amine: Similar structure with the amine group at the 5th position.

    4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine: Similar structure with the amine group at the 4th position.

    4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-2-amine: Similar structure with the amine group at the 2nd position.

Uniqueness

4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine is unique due to the specific positioning of the chlorine atom and the 3-methylbutan-2-yl group, which can influence its chemical reactivity and biological activity. The presence of the amine group at the 3rd position also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

IUPAC Name

4-chloro-1-(3-methylbutan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C8H14ClN3/c1-5(2)6(3)12-4-7(9)8(10)11-12/h4-6H,1-3H3,(H2,10,11)

InChI Key

AJPXZXMPSRQWEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)N1C=C(C(=N1)N)Cl

Origin of Product

United States

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